molecular formula C12H10O4 B8371642 6-Methyl-6-phenyltetrahydropyran-2,3,5-trione

6-Methyl-6-phenyltetrahydropyran-2,3,5-trione

Cat. No. B8371642
M. Wt: 218.20 g/mol
InChI Key: GDKOBJLHXQAZLT-UHFFFAOYSA-N
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Patent
US04169202

Procedure details

A mixture of 6-methyl-6-phenyltetrahydropyran-2,3,5-trione (2.18 g, described in Example 7) in aqueous sodium hydroxide (15 ml) at pH 11 is stirred for 24 hr and washed with diethyl ether. Hydrochloric acid (6N) is added until the solution becomes acidic at pH 1 to 4. The precipitate is collected and crystallized from diethyl ether to obtain the title compound (2.0 g), mp 174°-176° C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:7][C:6](=[O:8])[C:5](=[O:9])[CH2:4][C:3]1=[O:10]>[OH-].[Na+]>[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:9][C:5]([C:6]([OH:7])=[O:8])=[CH:4][C:3]1=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
CC1(C(CC(C(O1)=O)=O)=O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with diethyl ether
ADDITION
Type
ADDITION
Details
Hydrochloric acid (6N) is added until the solution
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
crystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(C(C=C(O1)C(=O)O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04169202

Procedure details

A mixture of 6-methyl-6-phenyltetrahydropyran-2,3,5-trione (2.18 g, described in Example 7) in aqueous sodium hydroxide (15 ml) at pH 11 is stirred for 24 hr and washed with diethyl ether. Hydrochloric acid (6N) is added until the solution becomes acidic at pH 1 to 4. The precipitate is collected and crystallized from diethyl ether to obtain the title compound (2.0 g), mp 174°-176° C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:7][C:6](=[O:8])[C:5](=[O:9])[CH2:4][C:3]1=[O:10]>[OH-].[Na+]>[CH3:1][C:2]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:9][C:5]([C:6]([OH:7])=[O:8])=[CH:4][C:3]1=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
CC1(C(CC(C(O1)=O)=O)=O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with diethyl ether
ADDITION
Type
ADDITION
Details
Hydrochloric acid (6N) is added until the solution
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
crystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(C(C=C(O1)C(=O)O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.